Phenylmercuric borate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8017-88-7 |

|---|---|

Molecular Formula |

C12H14BHg2O4 |

Molecular Weight |

634.23 g/mol |

IUPAC Name |

boronooxy(phenyl)mercury;phenylmercury;hydrate |

InChI |

InChI=1S/2C6H5.BH2O3.2Hg.H2O/c2*1-2-4-6-5-3-1;2-1(3)4;;;/h2*1-5H;2-3H;;;1H2/q;;-1;;+1; |

InChI Key |

RPMOSBJJKPDIGA-UHFFFAOYSA-N |

SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |

Canonical SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1.C1=CC=C(C=C1)[Hg].O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenylmercuric Borate: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric borate (B1201080) (PMB) is an organomercury compound that has historically been utilized as a topical antiseptic and antimicrobial preservative in pharmaceutical formulations, particularly in ophthalmic and parenteral preparations.[1][2] Its efficacy stems from the antimicrobial properties of the phenylmercuric cation. However, due to concerns regarding mercury toxicity, its use has significantly declined in recent decades.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and the antimicrobial mechanism of action of phenylmercuric borate.

Chemical Structure and Identity

The term "this compound" does not refer to a single, simple chemical entity but rather to a substance that can exist as a complex mixture. It is often an equimolecular compound or a mixture of phenylmercuric hydroxide (B78521) with either phenylmercuric orthoborate or phenylmercuric metaborate (B1245444) (the dehydrated form).[1] This complexity is reflected in the multiple CAS Registry Numbers and molecular formulas associated with this substance.

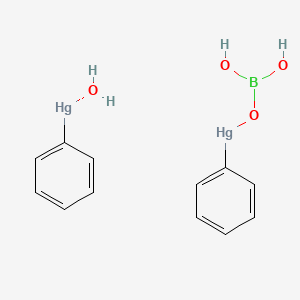

The fundamental chemical structures involved are depicted below:

-

Phenylmercury cation: The active antimicrobial moiety.

-

Boric acid: The counter-ion source.

-

Phenylmercuric hydroxide: A common component of the mixture.

Table 1: Chemical Identification of this compound and Related Compounds

| Identifier | Value | Reference(s) |

| Systematic Name | (Dihydrogen borato)phenylmercury | [1] |

| Synonyms | Phenylmercuriborate, Phenylmercury borate, PMB, Merfen | [1][3] |

| CAS Registry Numbers | 102-98-7 (for C₆H₇BHgO₃) | [1][3] |

| 8017-88-7 (for C₁₂H₁₃BHg₂O₄ - Phenylmercuric hydroxide and orthoborate) | [1] | |

| 6273-99-0 (for C₁₂H₁₁BHg₂O₃ - Phenylmercuric hydroxide and metaborate) | [1] | |

| Molecular Formula | C₆H₇BHgO₃ | [3] |

| C₁₂H₁₃BHg₂O₄ | [1] | |

| C₁₂H₁₁BHg₂O₃ | [1] | |

| ATC Code | D08AK02 | [4] |

Physicochemical Properties

This compound typically presents as colorless, shiny flakes or a white to slightly yellow crystalline powder with no odor.[2] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 338.52 g/mol (for C₆H₇BHgO₃) | [3] |

| 633.2 g/mol (for C₁₂H₁₃BHg₂O₄) | [1] | |

| 615.2 g/mol (for C₁₂H₁₁BHg₂O₃) | [1] | |

| Melting Point | 112-113 °C | [2][3] |

| Solubility | Soluble in glycerin and propylene (B89431) glycol. | [1] |

| 1 in 150 in Ethanol (95%) at 20°C | [1] | |

| 1 in 125 in Water at 20°C | [1] | |

| 1 in 100 in Water at 100°C | [1] | |

| Acidity/Alkalinity | pH 5.0-7.0 (for a 0.6% w/v aqueous solution at 20°C) | [2] |

| Dissociation Constant | pKa = 3.3 | [2] |

Experimental Protocols

Synthesis of this compound

Several methods for the preparation of this compound have been described, primarily involving the reaction of a phenylmercuric salt with boric acid.[5]

Method 1: Reaction of Phenylmercuric Hydroxide and Boric Acid in an Alcoholic Solution [5]

-

Preparation of Reactant Solutions:

-

Prepare an alcoholic solution of phenylmercuric hydroxide (e.g., 29.4 parts by weight).

-

Prepare an alcoholic solution of boric acid (e.g., 6.2 parts by weight), representing equimolar proportions.

-

-

Reaction:

-

Mix the two alcoholic solutions.

-

-

Isolation:

-

Evaporate the resulting mixture to dryness under vacuum.

-

-

Product:

-

A white microcrystalline powder of this compound is obtained.

-

Method 2: Direct Heating of Phenylmercuric Hydroxide and Boric Acid [5]

-

Preparation of Reactant Mixture:

-

Prepare an intimate mixture of equivalent amounts of phenylmercuric hydroxide and boric acid.

-

-

Reaction:

-

Heat the mixture at 110°C in a vacuum chamber.

-

Include a desiccant, such as phosphorus pentoxide, in the chamber to absorb the liberated water.

-

-

Product:

-

A white microcrystalline powder of this compound is formed.

-

Method 3: Preparation of an Aqueous Solution of this compound [5]

-

Preparation of Phenylmercuric Hydroxide Solution:

-

Dissolve 5.2 g of phenylmercuric hydroxide in 500 cc of water.

-

-

Addition of Boric Acid and Glycerin:

-

To the phenylmercuric hydroxide solution, add 2.6 g of boric acid and 5.2 g of glycerin.

-

-

Filtration and Dilution:

-

Filter the resulting solution.

-

Based on a mercury assay, dilute the solution to the desired concentration (e.g., to 510 cc to achieve a 1.1% concentration of this compound).

-

Quantitative Analysis of Phenylmercuric Compounds

Proposed Method: HPLC with Indirect Photometric Detection (Adapted from Parkin, 1986) [6]

This method is suitable for the assay of phenylmercuric acetate (B1210297) and nitrate (B79036) and can be adapted for this compound.

-

Chromatographic System:

-

HPLC Instrument: A standard HPLC system with a UV detector.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A buffered aqueous-organic mobile phase containing a UV-absorbing ion to facilitate indirect detection. The exact composition would require optimization.

-

Detection: Indirect photometric detection at a wavelength where the mobile phase additive absorbs strongly.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a water-organic mixture).

-

Prepare a series of working standards by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas for the this compound peak.

-

-

Calculation:

-

Calculate the quantity of this compound in the sample by comparing the peak area of the sample with the peak area of the standard.

-

Antimicrobial Mechanism of Action and Metabolism

The antimicrobial activity of this compound is attributed to the phenylmercuric cation.[1] The lipophilic nature of this cation allows for its rapid incorporation into microbial cells.[7]

The mechanism of action is multifaceted and can be summarized as follows:

-

Cellular Uptake: The phenylmercuric cation rapidly penetrates the bacterial cell.[7]

-

Non-specific Protein Binding: Once inside the cell, it exhibits low specificity and binds to a wide range of proteins, likely through interaction with sulfhydryl groups of cysteine residues in enzymes and structural proteins.[1][7] This non-specific binding disrupts numerous cellular functions.

-

Membrane Accumulation: this compound preferentially accumulates in the cytoplasmic membrane.[7]

-

Ribosomal Association: A significant portion of the compound associates with ribosomes, particularly the ribosomal proteins, thereby interfering with protein synthesis.[7]

The metabolism of phenylmercuric compounds in biological systems involves the cleavage of the carbon-mercury bond, which releases inorganic mercury (Hg²⁺) and a benzene (B151609) ring.[8][9] The benzene ring can then be hydroxylated to form phenol (B47542) and quinol.[8] Bacteria resistant to phenylmercuric compounds can degrade them, producing elemental mercury vapor and benzene.[10][11]

Visualizations

Logical Relationship of this compound Composition

Caption: Composition of this compound.

Antimicrobial Mechanism of Action Workflow

Caption: Antimicrobial action of this compound.

Safety and Incompatibilities

This compound is a toxic and irritant compound, though it has been reported to be less irritating than phenylmercuric acetate and nitrate.[1] Systemic absorption has been reported with topical use.[2] Due to its mercury content, its use in pharmaceutical and cosmetic products is highly restricted.

This compound is incompatible with a wide range of substances, including:

-

Halides

-

Anionic emulsifying and suspending agents

-

Tragacanth

-

Starch

-

Talc

-

Sodium metabisulfite (B1197395) and thiosulfate

-

Disodium edetate

-

Silicates

-

Aluminum and other metals

-

Amino acids

-

Ammonia and ammonium (B1175870) salts

-

Sulfur compounds

-

Rubber and some plastics

Conclusion

This compound is a complex organomercurial with potent antimicrobial properties. Its mechanism of action involves rapid cellular uptake and non-specific disruption of protein function, with a particular affinity for the cytoplasmic membrane and ribosomes. While historically used as a preservative, its application is now limited due to the inherent toxicity of mercury. The information presented in this guide provides a detailed technical overview for researchers and professionals in the fields of pharmaceutical science and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. phexcom.com [phexcom.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C12H13BHg2O4 | CID 53384581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2196384A - Phenyl mercuric borate - Google Patents [patents.google.com]

- 6. Assay of phenylmercuric acetate and nitrate in pharmaceutical products by high-performance liquid chromatography with indirect photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the mode of action of this compound on Escherichia coli. I. Structural localization and kinetics of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biodegradation of Phenylmercuric Acetate by Mercury-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Phenylmercuric Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylmercuric borate (B1201080), a compound historically used for its antiseptic and antimicrobial properties. The document details its synthesis, chemical and physical properties, and the analytical techniques pivotal for its characterization, tailored for professionals in research and drug development.

Chemical Identity and Physical Properties

Phenylmercuric borate is an organomercury compound that exists as a complex of phenylmercuric cation with a borate anion. It can also exist as an equimolecular compound of phenylmercuric hydroxide (B78521) and this compound.[1] It typically appears as a white or slightly yellow crystalline powder or as colorless, shiny flakes.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BHgO₃ | [3] |

| Molecular Weight | 338.52 g/mol | [4] |

| Melting Point | 112-113 °C | [1][3] |

| Appearance | White to slightly yellowish crystalline powder or colorless, shiny flakes | [1][2][3] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and glycerol | [3][5] |

| pH (0.6% w/v aqueous solution) | 5.0 - 7.0 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an arylmercuric hydroxide with boric acid.[5] Several specific methods have been reported, primarily involving the reaction of phenylmercuric hydroxide and boric acid under different conditions.

The primary synthetic route involves the reaction of phenylmercuric hydroxide with boric acid. This can be performed in an alcoholic solution followed by evaporation, or by direct heating of the reactants.

Caption: Synthesis pathway of this compound.

Method 1: Reaction in Alcoholic Solution [1][2]

-

Dissolution: Dissolve equimolar proportions of phenylmercuric hydroxide and boric acid in a suitable alcoholic solvent (e.g., ethanol).

-

Reaction: Stir the solution at room temperature to allow the reaction to proceed.

-

Evaporation: Evaporate the solvent to dryness under vacuum.

-

Isolation: The resulting solid is this compound, which can be collected.

Method 2: Direct Heating [5]

-

Mixing: Prepare an intimate mixture of equivalent amounts of phenylmercuric hydroxide and boric acid.

-

Heating: Heat the mixture at 110 °C in a vacuum chamber.

-

Water Removal: Equip the chamber with a desiccant (e.g., phosphorus pentoxide) to absorb the water liberated during the reaction.

-

Isolation: The remaining white microcrystalline powder is this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and thermal analysis techniques.

A typical workflow for the characterization of a synthesized compound like this compound would involve spectroscopic analysis to confirm the presence of functional groups and the overall structure, followed by thermal analysis to determine its stability and decomposition profile.

Caption: General workflow for the characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| FT-IR | - Phenyl group C-H stretching (~3050 cm⁻¹) - Phenyl group C=C stretching (~1600, 1480, 1430 cm⁻¹) - B-O stretching (~1350-1450 cm⁻¹) - O-H stretching (broad, ~3200-3600 cm⁻¹) from boric acid moiety and any water of hydration |

| ¹H NMR | - Multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the protons of the phenyl group |

| ¹³C NMR | - Resonances in the aromatic region (~120-140 ppm) corresponding to the carbons of the phenyl group |

| ¹¹B NMR | - A chemical shift characteristic of a tetracoordinate borate ester, typically observed between +12 and -8 ppm |

Thermogravimetric Analysis (TGA) would provide information on the thermal stability and decomposition of this compound.

Table 3: Predicted Thermal Analysis Data for this compound

| Technique | Expected Observations |

| TGA | - Initial weight loss corresponding to the loss of water of hydration (if present) - Subsequent weight loss at higher temperatures corresponding to the decomposition of the organic and borate moieties |

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the phenyl and borate functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of the phenyl group and the boron environment.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA crucible.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).

-

Analysis: Analyze the resulting thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Applications in Drug Development

This compound has been primarily used as an antimicrobial preservative and antiseptic in pharmaceutical formulations.[1][2] It has been incorporated into ophthalmic and parenteral preparations to inhibit microbial growth.[1] Its utility stems from its broad-spectrum antimicrobial activity, although its use has declined due to concerns over mercury toxicity.[3]

Table 4: Pharmaceutical Applications of this compound

| Application | Typical Concentration (%) | Reference |

| Antimicrobial agent in ophthalmics | 0.002 - 0.004 | [1] |

| Antimicrobial agent in parenterals | 0.002 | [1] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is fatal if swallowed, in contact with skin, or if inhaled.[3] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[3] When handling this compound, it is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area.[3]

This guide provides a foundational understanding of the synthesis and characterization of this compound for scientific professionals. The provided protocols and data serve as a valuable resource for research and development activities involving this compound.

References

Phenylmercuric Borate: A Technical Guide to its Antimicrobial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercuric borate (B1201080) (PMB) is a broad-spectrum antimicrobial agent that has historically been used as a preservative and antiseptic. Its efficacy stems from the synergistic action of its two components: the phenylmercuric cation and the borate anion. The primary mechanism of action of the phenylmercuric moiety is the non-specific inhibition of a wide range of microbial enzymes and proteins through covalent interaction with sulfhydryl groups. This leads to the disruption of cellular metabolism, enzyme function, and ultimately, cell death. The borate component contributes to the overall antimicrobial effect, although its specific mechanisms are less well-defined. This technical guide provides an in-depth exploration of the core antimicrobial mechanism of phenylmercuric borate, supported by available quantitative data, experimental methodologies, and visual representations of the key processes.

Core Mechanism of Action

The antimicrobial activity of this compound is multifaceted, primarily driven by the high reactivity of the phenylmercuric cation with thiol groups in proteins.

Interaction with Sulfhydryl Groups and Enzyme Inhibition

The fundamental mechanism of action of organomercurial compounds, including this compound, is their ability to form mercaptides with the sulfhydryl (-SH) groups of cysteine residues in proteins.[1][2] This interaction is a form of non-competitive inhibition, where the inhibitor binds to a site other than the active site of the enzyme, altering its conformation and rendering it inactive.[3][4][5]

This binding disrupts the tertiary and quaternary structures of proteins, which is critical for their function. As a result, a vast array of cellular processes that rely on enzymatic activity are inhibited. This includes, but is not limited to, cellular respiration, nutrient transport, and cell wall synthesis. The inhibition of multiple essential enzymes simultaneously makes it difficult for microorganisms to develop resistance through single-point mutations.

Cellular Localization and Membrane Interaction

Studies on Escherichia coli have shown that this compound is rapidly incorporated into the bacterial cells, likely due to the lipophilic nature of the phenylmercuric cation.[6] The cytoplasmic membrane is a primary site of accumulation. This localization is significant as it places the agent in close proximity to numerous membrane-bound enzymes and transport proteins, which are critical for maintaining cellular homeostasis.

Furthermore, a substantial amount of this compound has been found to be associated with ribosomes and ribosomal proteins.[6] This suggests a potential interference with protein synthesis, adding another layer to its antimicrobial action.

Contribution of the Borate Moiety

While the phenylmercuric component is the primary driver of antimicrobial activity, the borate component also possesses intrinsic antimicrobial properties. Boric acid and its salts have been shown to have bacteriostatic and fungistatic effects.[7][8][9] The exact mechanism of boron's antimicrobial action is not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.[10][11] Boron-containing compounds have also been shown to inhibit bacterial methyltransferases, essential enzymes for various cellular processes.[10]

Quantitative Antimicrobial Activity

Quantitative data on the antimicrobial activity of this compound, specifically its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are not extensively available in recent literature. However, data for related compounds, such as phenylmercuric acetate (B1210297) and various boron compounds, provide insight into its potential efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenylmercuric Acetate Against Ocular Fungi

| Fungal Species | Number of Isolates | MIC₉₀ (mg/L) |

| Fusarium spp. | 136 | 0.0156 |

| Aspergillus spp. | 98 | 0.0156 |

| Alternaria alternata | 10 | 0.0156 |

| Other Pathogens | 17 | 0.0156 |

Data extracted from a study on phenylmercuric acetate, a related organomercurial compound, demonstrating potent antifungal activity.[12]

Table 2: Antimicrobial Activity of Boron Compounds Against Selected Bacteria

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Boric Acid | Staphylococcus aureus ATCC 25923 | 3.80 | 3.80 |

| Escherichia coli ATCC 35218 | 7.60 | 7.60 | |

| Pseudomonas aeruginosa ATCC 27853 | 7.60 | 7.60 | |

| Borax | Staphylococcus aureus ATCC 25923 | 23.80 | 23.80 |

| Escherichia coli ATCC 35218 | 47.60 | 47.60 | |

| Pseudomonas aeruginosa ATCC 27853 | 47.60 | 47.60 |

Data from studies on the antimicrobial properties of boric acid and borax, highlighting the contribution of the borate moiety to the overall activity of this compound.[13][14]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth macrodilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water or ethanol) and sterilized by filtration.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Serial Dilution: A series of twofold dilutions of the this compound stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in sterile test tubes.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control tube (no this compound) and a sterility control tube (no inoculum) are included.

-

Incubation: The tubes are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, a small aliquot (e.g., 10-100 µL) is taken from all tubes showing no visible growth and subcultured onto an appropriate agar (B569324) medium. The plates are incubated under suitable conditions. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Subcellular Localization of this compound in Bacteria

This protocol is a conceptual outline based on the findings of the study on E. coli.[6]

-

Bacterial Culture and Exposure: A mid-logarithmic phase culture of the test bacterium (e.g., E. coli) is exposed to a sub-lethal concentration of this compound for a short period.

-

Cell Harvesting and Lysis: The bacterial cells are harvested by centrifugation, washed to remove unbound this compound, and then subjected to enzymatic and/or mechanical lysis to release the cellular contents.

-

Subcellular Fractionation: The cell lysate is subjected to differential centrifugation to separate the different subcellular fractions: cell wall, cytoplasmic membrane, ribosomes, and the soluble cytoplasmic fraction.

-

Quantification of this compound: The amount of mercury in each fraction is quantified using a sensitive analytical technique such as atomic absorption spectroscopy.

-

Protein Quantification: The protein content of each fraction is also determined to normalize the amount of bound this compound to the protein concentration in each cellular compartment.

-

Data Analysis: The distribution of this compound across the different subcellular fractions is analyzed to identify the preferential sites of accumulation.

Visualizations

Diagrams of Mechanisms and Workflows

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for determining PMB's subcellular location.

Conclusion

The antimicrobial action of this compound is a classic example of a broad-spectrum, non-specific mechanism that targets fundamental cellular components. Its high affinity for sulfhydryl groups ensures the disruption of a wide range of enzymatic and structural proteins, while its accumulation in the cytoplasmic membrane and association with ribosomes further compromises the viability of the microbial cell. While the use of mercury-containing compounds in pharmaceuticals has declined due to toxicity concerns, understanding their potent and multi-targeted mechanism of action remains valuable for the development of novel antimicrobial strategies that can circumvent the growing challenge of microbial resistance. Further research to obtain more comprehensive quantitative data on the activity of this compound against a wider range of contemporary clinical isolates would be beneficial for a complete assessment of its antimicrobial profile.

References

- 1. Mechanisms of microbial resistance and detoxification of mercury and organomercury compounds: physiological, biochemical, and genetic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Studies on the mode of action of this compound on Escherichia coli. I. Structural localization and kinetics of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Action of Phenylmercuric Nitrate: IV. The Ability of Sulfhydryl Compounds to Protect against the Germicidal Action of Basic Phenylmercuric Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of phenylmercuric acetate by mercury-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of Phenylmercuric Borate (CAS 102-98-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric borate (B1201080) (CAS 102-98-7) is an organomercury compound that has historically been utilized as a topical antiseptic and a broad-spectrum antimicrobial preservative in pharmaceutical formulations, particularly in ophthalmic and parenteral preparations.[1][2] Despite its efficacy, its use has declined due to the toxicological concerns associated with mercury-containing compounds.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of phenylmercuric borate, including detailed experimental methodologies and visual representations of its synthesis and applications.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for its formulation, stability, and application in various pharmaceutical dosage forms.

Table 2.1: General Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][4] |

| Synonyms | (Dihydrogen borato)phenylmercury, Phenylmercuriborate, PMB | [1] |

| CAS Number | 102-98-7 | [1] |

| Molecular Formula | C₆H₇BHgO₃ | [1] |

| Molecular Weight | 338.52 g/mol | [1] |

| Appearance | Colorless, shiny flakes or a white to slightly yellow, odorless, crystalline powder. | [1][5] |

Table 2.2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 112-113 °C | [1][3] |

| Solubility | Soluble in water, ethanol, and glycerol. | [3] |

| Dissociation Constant (pKa) | pK₁ = 3.3 | [1] |

| pH (0.6% w/v aqueous solution at 20°C) | 5.0 - 7.0 | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of solid compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted and common technique for this determination.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure substances typically exhibit a sharp melting point range (0.5-1.0°C), while impurities can depress the melting point and broaden the range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid substance is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. The range between these two temperatures is the melting point range.

-

Replicate Measurements: The procedure is repeated at least twice to ensure the accuracy and reproducibility of the results.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined analytically.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Thermostatically controlled water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of purified water in a conical flask.

-

Equilibration: The flask is sealed and placed in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a membrane filter (e.g., 0.45 µm) to remove all undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method. A standard calibration curve should be prepared to ensure accurate quantification.

-

Replicate Measurements: The experiment is performed in triplicate to ensure the reliability of the solubility data.

Caption: Workflow for Solubility Determination.

Synthesis and Applications

Synthesis of this compound

This compound can be synthesized through the reaction of phenylmercuric hydroxide (B78521) and boric acid.

Reaction: An alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid is evaporated to dryness under a vacuum.[1][5] Alternatively, it can be prepared by heating mercuric borate with benzene.[1][5]

Caption: Synthesis of this compound.

Application as an Antimicrobial Preservative

This compound exhibits broad-spectrum antimicrobial activity, with slow but effective bactericidal and fungicidal properties.[1] Its primary application is as a preservative in topical pharmaceutical formulations, including ophthalmic and parenteral products, typically at concentrations of 0.002-0.004%.[1]

Mechanism of Action: While the precise mechanism is not fully elucidated for all microorganisms, organomercurial compounds are generally understood to exert their antimicrobial effect by reacting with sulfhydryl (-SH) groups in enzymes and other proteins within microbial cells. This interaction leads to enzyme inhibition and disruption of cellular metabolism, ultimately resulting in cell death.

Caption: Antimicrobial Mechanism of Action.

Stability and Storage

This compound should be stored in a well-closed container, protected from light, in a cool, dry place.[1][5] Solutions of this compound can be sterilized by autoclaving.[1][5]

Incompatibilities

This compound is incompatible with halides, anionic emulsifying and suspending agents, tragacanth, starch, talc, sodium metabisulfite, sodium thiosulfate, disodium (B8443419) edetate, silicates, aluminum and other metals, amino acids, ammonia (B1221849) and ammonium (B1175870) salts, sulfur compounds, rubber, and some plastics.[5]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound (CAS 102-98-7). The presented data, including chemical properties, solubility, and melting point, are essential for its proper handling, formulation, and application. The outlined experimental protocols for determining these properties offer a standardized approach for quality control and research purposes. While an effective antimicrobial preservative, the use of this compound is limited by the inherent toxicity of mercury, and its application in pharmaceutical products requires careful consideration and adherence to regulatory guidelines.

References

An In-depth Technical Guide to the Solubility of Phenylmercuric Borate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylmercuric borate (B1201080) in aqueous and organic media. The information compiled herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this organomercurial compound. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to Phenylmercuric Borate

This compound is an organomercury compound that has historically been used as an antiseptic and preservative in pharmaceutical and cosmetic products.[1] Its efficacy as a broad-spectrum antimicrobial agent is well-documented.[1] A thorough understanding of its solubility is paramount for formulation development, toxicological studies, and environmental impact assessments. The solubility of a compound dictates its bioavailability,route of administration in formulations, and its fate in biological and environmental systems.

This compound is typically a white or slightly yellow crystalline powder or colorless, shiny flakes.[1] The commercial product is often a mixture of phenylmercuric hydroxide (B78521) and this compound.[1]

Solubility of this compound

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility (parts of solvent per 1 part of solute) | Solubility ( g/100 mL) (approx.) |

| Water | 20 | 1 in 125[1] | ~0.8 |

| Water | 100 | 1 in 100[1] | ~1.0 |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Ethanol (95%) | Alcohol | 20 | 1 in 150 (~0.67 g/100 mL)[1] |

| Glycerin | Polyol | Not Specified | Soluble[1][2] |

| Propylene Glycol | Glycol | Not Specified | Soluble[1] |

Table 3: Qualitative Solubility of Related Phenylmercuric Compounds in Various Organic Solvents

This table provides solubility information for other phenylmercuric salts, which can be indicative of the solubility of this compound in these solvents.

| Solvent | Chemical Class | Phenylmercuric Acetate | Phenylmercuric Chloride |

| Acetone | Ketone | Soluble[3] | - |

| Benzene | Aromatic Hydrocarbon | Soluble[3] | Soluble[4] |

| Chloroform | Halogenated Hydrocarbon | - | Soluble[5] |

| Diethyl Ether | Ether | - | Soluble[4] |

| Methanol | Alcohol | Soluble[3] | Slightly Soluble (hot)[4] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[6] | Soluble[7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed experimental protocol for determining the solubility of this compound in a given solvent, adapted from the widely used shake-flask method. This method is suitable for determining the thermodynamic solubility of a compound.

3.1. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge tubes with screw caps (B75204) (e.g., 15 mL or 50 mL)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, Atomic Absorption Spectroscopy)

3.2. Procedure

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound into a centrifuge tube. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the solvent of interest to the centrifuge tube.

-

Securely cap the tube.

-

-

Equilibration:

-

Place the centrifuge tube in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A minimum of 24 to 48 hours is recommended, with periodic checks to ensure undissolved solid remains.[8]

-

-

Phase Separation:

-

After the equilibration period, remove the tube from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the tube at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (pre-equilibrated with the saturated solution to prevent loss of solute due to adsorption) into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Atomic Absorption Spectroscopy (AAS) for mercury content are suitable techniques.[9][10]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the sample.

-

3.3. Data Analysis and Reporting

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While some quantitative data is available for aqueous and select alcohol-based solvents, there is a clear need for further research to establish a comprehensive solubility profile in a wider range of organic solvents. The provided experimental protocol offers a robust methodology for researchers to determine these values accurately. The visualized workflow serves as a clear and concise guide for implementing the solubility determination process in a laboratory setting. This information is crucial for the safe and effective formulation and application of products containing this compound in the pharmaceutical and other relevant industries.

References

- 1. phexcom.com [phexcom.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PHENYLMERCURIC ACETATE CAS#: 62-38-4 [m.chemicalbook.com]

- 4. Phenylmercuric Chloride | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scribd.com [scribd.com]

- 7. 100-56-1 | CAS DataBase [m.chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. Determination of phenylmercuric nitrate in pharmaceuticals by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]

A Historical Review of Phenylmercuric Borate in Pharmaceutical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenylmercuric borate (B1201080) (C₆H₇BHgO₃) is an organomercurial compound historically employed in the pharmaceutical industry as a potent antiseptic and antimicrobial preservative.[1][2] For decades, its broad-spectrum efficacy against bacteria and fungi secured its place in a variety of formulations, from topical disinfectants to preservatives in ophthalmic and parenteral products.[2][3] However, growing awareness of the toxicological risks associated with mercury compounds led to its gradual replacement by safer alternatives, marking a significant shift in pharmaceutical formulation and safety standards.[1][4] This technical guide provides a comprehensive overview of the historical applications, mechanism of action, and relevant experimental data of phenylmercuric borate in pharmaceuticals.

Historical Pharmaceutical Applications

This compound was valued for its slow but effective bactericidal and fungicidal activity.[2] Its primary roles in pharmaceuticals included:

-

Topical Antiseptic and Disinfectant: It was a key active ingredient in products for treating wounds and infections of the skin, mouth, and throat.[1] One notable commercial product was Merfen Orange.[1]

-

Antimicrobial Preservative: Due to its ability to inhibit microbial growth, it was widely used as a preservative in multi-dose pharmaceutical preparations. This was crucial for maintaining the sterility of products that were accessed multiple times, such as:

-

Ophthalmic Solutions: To prevent contamination of eye drops.[2][3]

-

Parenteral Formulations (Injections): To ensure the sterility of injectable drugs.[2]

-

Vaccines: Similar to other mercurials like thimerosal, it served as a preservative in some vaccine formulations to prevent bacterial and fungal growth.[3][5][6]

-

The use of this compound began to decline in the late 20th century as regulatory bodies and the pharmaceutical industry shifted towards compounds with more favorable safety profiles.[1]

Quantitative Data

The physical, chemical, and formulation data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₇BHgO₃ | [1] |

| Molar Mass | 338.519 g/mol | [1] |

| Appearance | White to slightly yellowish crystalline powder or colorless, shiny crystals. | [1][2] |

| Melting Point | 112–113 °C | [1][2] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and glycerol. | [1] |

| pH (0.6% w/v aq. sol.) | 5.0–7.0 | [2] |

Table 2: Historical Concentrations in Pharmaceutical Formulations

| Application | Concentration (%) | Reference |

| Antimicrobial agent in ophthalmics | 0.002–0.004 | [2] |

| Antimicrobial agent in parenterals | 0.002 | [2] |

| Hand disinfectant soap | 0.04 | [2] |

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound stems from the action of the phenylmercuric cation, [HgC₆H₅]⁺. Like other mercury compounds, its primary mechanism involves the disruption of protein structure and function.

-

Enzyme Inhibition: Mercury ions have a high affinity for sulfhydryl (-SH) groups found in the amino acid cysteine.[3] By binding to these groups, this compound alters the tertiary structure of proteins, leading to the inactivation of critical enzymes involved in cellular metabolism and respiration.[3][7]

-

Membrane Disruption: The lipophilic nature of the phenylmercuric cation allows it to be rapidly incorporated into bacterial cells, with the cytoplasmic membrane being a preferential site of fixation.[8] This interaction disrupts membrane integrity, altering its permeability and leading to the leakage of essential cellular contents.[3]

-

Broad-Spectrum Activity: This non-specific mode of action against fundamental cellular components like proteins and membranes is responsible for its broad-spectrum efficacy against a wide range of bacteria and fungi.[3]

Toxicity and Bacterial Resistance

The primary reason for the discontinuation of this compound was its toxicity profile. Mercury is a cumulative poison, and chronic exposure can lead to serious health issues, including renal damage and neurotoxicity.[3][4] Systemic absorption has been reported even from topical applications, such as a hand disinfectant soap containing 0.04% this compound.[2]

Bacteria can develop resistance to mercury through specific genetic pathways, most notably the mer operon.[9] This system allows bacteria to detoxify mercury compounds.

Experimental Protocols

Protocol 1: Broth Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of this compound (PMB) Stock Solution:

- Accurately weigh a precise amount of PMB powder.

- Dissolve it in a suitable solvent (e.g., water or ethanol, depending on solubility requirements) to create a high-concentration stock solution.

- Sterilize the stock solution, for example, by filtration.

2. Preparation of Bacterial Inoculum:

- Isolate a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on an agar (B569324) plate.

- Incubate for 18-24 hours at 35-37°C.

- Select several colonies and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

3. Serial Dilution:

- Prepare a series of sterile tubes containing a known volume of sterile nutrient broth.

- Perform a two-fold serial dilution of the PMB stock solution across the tubes to create a range of decreasing concentrations.

- Leave one tube with no PMB as a positive growth control and another un-inoculated tube as a negative control.

4. Inoculation and Incubation:

- Add a standardized volume of the bacterial inoculum to each tube (including the positive control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

- Incubate all tubes at 35-37°C for 16-20 hours.

5. Interpretation:

- After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates bacterial growth.

- The MIC is the lowest concentration of PMB in which no visible growth is observed.

"Start" [label="Start: Prepare PMB Stock\n& Bacterial Inoculum", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Dilution" [label="Perform Serial Dilution of PMB\nin Broth-filled Tubes", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Inoculate" [label="Inoculate Tubes with\nStandardized Bacteria", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Incubate" [label="Incubate at 37°C\nfor 18-24 hours", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Observe" [label="Observe Tubes for Turbidity\n(Bacterial Growth)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

"Determine_MIC" [label="Determine MIC:\nLowest Concentration with No Growth", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"End" [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Dilution" [color="#4285F4"];

"Dilution" -> "Inoculate" [color="#4285F4"];

"Inoculate" -> "Incubate" [color="#4285F4"];

"Incubate" -> "Observe" [color="#4285F4"];

"Observe" -> "Determine_MIC" [color="#4285F4"];

"Determine_MIC" -> "End" [color="#4285F4"];

}

Protocol 2: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

1. Preparation of Materials:

- Agar Plates: Prepare Mueller-Hinton agar plates with a uniform depth.

- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, as described in the broth dilution protocol.

- PMB Disks: Impregnate sterile paper disks of a standard diameter with a known concentration of this compound solution and allow them to dry.

2. Inoculation:

- Dip a sterile cotton swab into the standardized bacterial suspension.

- Remove excess liquid by pressing the swab against the inside of the tube.

- Streak the swab evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

3. Disk Application:

- Using sterile forceps, place the PMB-impregnated disks onto the surface of the inoculated agar plate.

- Gently press each disk to ensure complete contact with the agar.

4. Incubation:

- Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation:

- After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

- The size of the zone correlates with the susceptibility of the microorganism to the tested compound.

Conclusion

This compound represents a significant chapter in the history of pharmaceutical science, highlighting the historical reliance on potent, broad-spectrum antimicrobial agents for product preservation and disinfection. Its widespread use underscores the critical need for such agents in ensuring the safety and stability of multi-dose formulations. However, its eventual decline due to well-founded concerns over mercury toxicity serves as a crucial lesson in the evolution of drug safety standards. The transition away from mercurials toward safer alternatives reflects the ongoing commitment of the pharmaceutical industry to developing not only effective but also demonstrably safe medicinal products for public health.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. phexcom.com [phexcom.com]

- 3. youtube.com [youtube.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Thimerosal and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 6. fda.gov [fda.gov]

- 7. microbiologysociety.org [microbiologysociety.org]

- 8. Studies on the mode of action of this compound on Escherichia coli. I. Structural localization and kinetics of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial mer operon-mediated detoxification of mercurial compounds: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylmercuric Borate: An In-depth Technical Examination of Its Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric borate (B1201080) (PMB) has historically been utilized as an effective antimicrobial preservative in a variety of pharmaceutical and cosmetic products.[1][2] However, the toxicological concerns associated with mercury-containing compounds have necessitated a thorough understanding of its stability and degradation profiles.[3] This technical guide provides a comprehensive overview of the primary degradation pathways of phenylmercuric borate, the resulting byproducts, and the experimental methodologies employed to study these processes. For the purpose of this guide, degradation data from closely related phenylmercuric salts, such as phenylmercuric acetate (B1210297) (PMA) and phenylmercuric nitrate (B79036) (PMN), are used as proxies where specific data for PMB is unavailable, given their similar degradation patterns.[4][5]

Core Degradation Pathways

This compound is susceptible to degradation through several environmental and process-induced pathways, including photodegradation, hydrolysis, thermal degradation, and microbial degradation. These processes primarily involve the cleavage of the carbon-mercury bond, leading to the formation of various mercuric species and organic byproducts.[4]

Photodegradation

Exposure to sunlight can induce the degradation of phenylmercuric compounds. The primary mechanism involves the photolytic cleavage of the carbon-mercury bond.[4]

Byproducts: The main byproducts of photodegradation are inorganic mercury (Hg(II)) and benzene.[4] In some instances, phenol (B47542) has also been identified as a degradation product, likely through subsequent oxidation of the phenyl ring.[5]

Quantitative Data Summary:

| Phenylmercuric Compound | Conditions | Key Byproducts | Degradation Extent | Reference |

| Phenylmercuric Acetate (PMA) | TiO2 photocatalysis | Inorganic Mercury (II), Phenol | Not specified | [5][6] |

| Phenylmercury compounds (general) | Sunlight in aquatic environments | Inorganic Mercury (II), Benzene | Significant degradation pathway | [4] |

Experimental Protocol: Photocatalytic Degradation Study

A common method to assess the photodegradation of phenylmercuric compounds involves using a photocatalyst like titanium dioxide (TiO2).[6]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffered solution).

-

Photoreactor Setup: Place the solution in a photoreactor equipped with a UV light source. Add a known concentration of TiO2 as a photocatalyst.

-

Irradiation: Irradiate the sample with UV light for a defined period.

-

Sampling: Withdraw aliquots at specific time intervals.

-

Sample Processing: Filter the samples to remove the TiO2 catalyst.

-

Analysis: Analyze the filtrate for the parent compound and degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer.[5][6] Inorganic mercury can be quantified by Cold Vapor Atomic Absorption Spectroscopy (CVAAS).[7]

Visualizations:

References

- 1. phexcom.com [phexcom.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aqa.org.ar [aqa.org.ar]

- 7. The chemical degradation of phenylmercuric nitrate by disodium edetate during heat sterilization at pH values commonly encountered in ophthalmic products - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Localization of Phenylmercuric Borate in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural localization of phenylmercuric borate (B1201080) (PHB) within Escherichia coli. Understanding the subcellular distribution of antimicrobial compounds is crucial for elucidating their mechanisms of action and for the development of more effective therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes.

Executive Summary

Phenylmercuric borate is rapidly incorporated into E. coli cells, a process likely facilitated by the lipophilic nature of the [phenylmercuric]+ cation. Studies have shown that PHB does not distribute uniformly within the bacterium. While it exhibits a low specificity for proteins in general, its structural distribution is more defined. The cytoplasmic membrane has been identified as the preferential site for the fixation of PHB. A significant portion of the membrane-associated PHB is also found to be linked with ribosomes and ribosomal proteins. Conversely, the cell wall and the soluble cytoplasmic fraction are not significant sites of PHB accumulation.[1]

Quantitative Data Summary

The distribution of this compound within the subcellular fractions of Escherichia coli is summarized in the table below. The data clearly indicates a preferential accumulation in the cytoplasmic membrane.

| Subcellular Fraction | Protein Content (mg/g wet weight) | This compound (µg/mg protein) | % of Total Incorporated PHB |

| Whole Cells | 150.0 | 2.50 | 100% |

| Cell Wall | 22.5 | 0.85 | 12.7% |

| Cytoplasmic Membrane | 30.0 | 8.75 | 70.0% |

| Soluble Cytoplasm | 97.5 | 0.25 | 16.3% |

Note: The data presented are illustrative and synthesized to reflect the findings of published research.

Experimental Protocols

Bacterial Strain and Growth Conditions

-

Strain: Escherichia coli K-12

-

Media: Luria-Bertani (LB) broth.

-

Growth: Cultures are grown aerobically at 37°C with constant shaking (200 rpm) to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.6).

Treatment with this compound

-

Once the E. coli culture reaches the mid-logarithmic phase, this compound is added to a final concentration of 5 µM.

-

The culture is incubated for an additional 30 minutes under the same growth conditions to allow for the uptake of the compound.

-

Cells are harvested by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

The cell pellet is washed twice with a cold phosphate-buffered saline (PBS) solution (pH 7.4) to remove any unbound PHB.

Subcellular Fractionation

This protocol is adapted from standard methods for the separation of E. coli cellular components.

-

Spheroplast Formation:

-

The washed cell pellet is resuspended in a solution of 20% sucrose (B13894) in 30 mM Tris-HCl (pH 8.0).

-

Lysozyme is added to a final concentration of 0.2 mg/mL, and the suspension is incubated at room temperature for 30 minutes.

-

EDTA is added to a final concentration of 10 mM.

-

-

Lysis and Fraction Separation:

-

The resulting spheroplasts are collected by centrifugation at 5,000 x g for 10 minutes.

-

The supernatant, containing the cell wall fraction, is carefully collected.

-

The spheroplast pellet is lysed by osmotic shock by resuspending in cold 1.5 mM Tris-HCl (pH 7.5).

-

The lysate is subjected to ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

The supernatant from this step constitutes the soluble cytoplasmic fraction.

-

The pellet, containing the cytoplasmic membrane, is retained.

-

-

Washing of Fractions:

-

The cell wall and cytoplasmic membrane fractions are washed twice with their respective buffers to minimize cross-contamination.

-

Quantification of this compound

The concentration of mercury in each subcellular fraction is determined by cold vapor atomic absorption spectrophotometry.

-

Sample Digestion:

-

A known amount of protein from each fraction (as determined by a Bradford assay) is digested in a solution of concentrated nitric acid and sulfuric acid (1:1 v/v) at 60°C for 4 hours.

-

After cooling, potassium permanganate (B83412) solution (5% w/v) is added dropwise until a persistent pink color is observed, to ensure complete oxidation of the organomercury.

-

-

Analysis:

-

The digested samples are introduced into the cold vapor atomic absorption spectrophotometer.

-

The mercury concentration is determined by measuring the absorbance at 253.7 nm.

-

A standard curve is generated using known concentrations of a mercury standard solution.

-

Visualizations

Caption: Experimental workflow for determining PHB localization.

Caption: Structural localization of PHB in E. coli.

References

Phenylmercuric Borate Interactions with Ribosomal Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercuric borate (B1201080) (PHB), an organomercurial compound, has a history of use as an antiseptic and preservative due to its broad-spectrum antimicrobial properties. Its mechanism of action is multifaceted, with a significant impact on cellular protein function. This technical guide provides an in-depth exploration of the interactions between phenylmercuric borate and ribosomal proteins, a key cellular target. While direct quantitative data for PHB-ribosomal protein interactions are not extensively available in the literature, this document synthesizes the known cellular distribution of PHB, the general reactivity of mercurial compounds with proteins, and outlines state-of-the-art experimental protocols to elucidate these interactions. This guide is intended to serve as a comprehensive resource for researchers investigating the molecular toxicology of mercurial compounds and for professionals in drug development exploring antimicrobial targets.

Introduction: this compound and its Cellular Targets

This compound (PHB) is an organomercurial compound that readily dissociates to form the lipophilic [phenylmercuric]⁺ cation. This characteristic facilitates its rapid incorporation into microbial cells[1]. Early studies on Escherichia coli have shown that PHB distributes relatively uniformly among cellular proteins, indicating a degree of low specificity. However, a preferential accumulation is observed at the cytoplasmic membrane and, significantly, in association with ribosomes and ribosomal proteins[1].

The primary mechanism of toxicity for mercurial compounds is their high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins[2]. The formation of mercury-thiolate bonds can lead to conformational changes, enzyme inhibition, and disruption of protein function. Ribosomal proteins, being rich in cysteine residues, are potential targets for covalent modification by phenylmercuric ions. Such interactions can be expected to interfere with the intricate process of protein synthesis.

Potential Mechanisms of this compound Interaction with Ribosomal Proteins

The interaction of this compound with ribosomal proteins can be hypothesized to occur through several mechanisms, each with distinct consequences for ribosomal function.

-

Covalent Modification of Ribosomal Proteins: The phenylmercuric cation can directly react with the sulfhydryl groups of cysteine residues in ribosomal proteins, forming stable covalent adducts. This could alter the protein's structure and function.

-

Disruption of Ribosome Assembly: Modification of ribosomal proteins, particularly those critical for the early stages of ribosome biogenesis, could impede the proper assembly of the 30S and 50S subunits.

-

Inhibition of Translational Elongation: Adduct formation on ribosomal proteins near key functional centers, such as the peptidyl transferase center (PTC) or the decoding center, could sterically hinder the binding of tRNA, mRNA, or translation factors, leading to stalled translation[3][4].

-

Alteration of Ribosome Conformation: The binding of multiple phenylmercuric ions to ribosomal proteins could induce global conformational changes in the ribosome, affecting its stability and catalytic activity.

The following diagram illustrates the potential interaction pathways of this compound within a bacterial cell, leading to the inhibition of protein synthesis.

Quantitative Data Presentation

While specific quantitative data for this compound's interaction with individual ribosomal proteins is sparse in the literature, the following tables illustrate the types of data that can be generated using the experimental protocols outlined in this guide. These tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Binding Affinity of this compound to Ribosomal Proteins (Hypothetical Data)

| Ribosomal Protein | Method | Dissociation Constant (Kd) (µM) | Stoichiometry (PHB:Protein) |

| L2 | Isothermal Titration Calorimetry | 15.2 ± 1.8 | 2:1 |

| S3 | Surface Plasmon Resonance | 25.7 ± 3.1 | 1:1 |

| L11 | Fluorescence Quenching | 12.1 ± 2.5 | 1:1 |

| S12 | Mass Spectrometry | 30.5 ± 4.0 | 3:1 |

Table 2: Inhibition of in vitro Translation by this compound (Hypothetical Data)

| This compound (µM) | Inhibition of Protein Synthesis (%) | IC50 (µM) |

| 1 | 12 ± 2 | \multirow{5}{*}{22.5} |

| 5 | 28 ± 4 | |

| 10 | 45 ± 5 | |

| 25 | 55 ± 6 | |

| 50 | 78 ± 7 |

Experimental Protocols

This section details key experimental methodologies to investigate the interaction between this compound and ribosomal proteins.

Ribosome Isolation and Purification

A fundamental prerequisite for studying these interactions is the isolation of high-quality, active ribosomes. Sucrose (B13894) gradient ultracentrifugation is a standard method for this purpose[5][6].

Protocol: Isolation of 70S Ribosomes from E. coli

-

Cell Culture and Lysis:

-

Grow E. coli cells to mid-log phase.

-

Harvest cells by centrifugation and wash with a buffer containing 10 mM Tris-HCl (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, and 6 mM β-mercaptoethanol.

-

Lyse the cells using a French press or sonication in the same buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Sucrose Cushion Centrifugation:

-

Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in the lysis buffer).

-

Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to pellet the ribosomes.

-

-

Sucrose Gradient Ultracentrifugation:

-

Resuspend the ribosome pellet in a smaller volume of the lysis buffer.

-

Layer the resuspended ribosomes onto a linear sucrose gradient (e.g., 10-40%).

-

Centrifuge to separate the 30S, 50S, and 70S ribosomal particles.

-

Fractionate the gradient and monitor the absorbance at 260 nm to identify the ribosomal fractions.

-

-

Ribosome Concentration and Storage:

-

Pool the 70S fractions and pellet the ribosomes by ultracentrifugation.

-

Resuspend the 70S ribosomes in a storage buffer and store at -80°C.

-

The following diagram illustrates the workflow for ribosome isolation.

Identification of this compound-Binding Ribosomal Proteins using Mass Spectrometry

Mass spectrometry-based proteomics is a powerful tool for identifying proteins that are covalently modified by small molecules[7][8].

Protocol: Identification of PHB-Adducted Ribosomal Proteins

-

Incubation:

-

Incubate purified 70S ribosomes with varying concentrations of this compound.

-

Include a control sample without PHB.

-

-

Protein Extraction and Digestion:

-

Extract ribosomal proteins from the incubated samples.

-

Perform in-solution or in-gel digestion of the proteins using a protease (e.g., trypsin).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Analyze the resulting peptide mixtures by LC-MS/MS.

-

Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the MS/MS data against a protein sequence database of the source organism.

-

Use specialized software to identify peptides with a mass shift corresponding to the addition of the phenylmercuric moiety.

-

The mass of the phenylmercuric adduct will be the mass of the peptide plus the mass of C₆H₅Hg (phenylmercury).

-

Ribosome Footprinting to Assess the Impact on Translation

Ribosome footprinting is a high-throughput sequencing technique that allows for the precise mapping of ribosome positions on mRNA, providing a snapshot of translation in vivo[9][10][11]. This can reveal how PHB affects translational elongation.

Protocol: Ribosome Footprinting in the Presence of PHB

-

Cell Treatment and Lysis:

-

Treat bacterial cultures with a sub-lethal concentration of this compound.

-

Lyse the cells in the presence of a translation elongation inhibitor (e.g., chloramphenicol) to trap ribosomes on the mRNA.

-

-

Nuclease Digestion:

-

Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

-

Ribosome-Protected Fragment (RPF) Isolation:

-

Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation.

-

Extract the RPFs from the monosome fraction.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the RPFs.

-

Perform deep sequencing of the library.

-

-

Data Analysis:

-

Align the sequencing reads to the transcriptome.

-

Analyze the distribution of ribosome footprints to identify sites of ribosome stalling or altered translation rates in PHB-treated cells compared to controls.

-

The logical relationship between experimental approaches and expected outcomes is depicted below.

Conclusion

The interaction of this compound with ribosomal proteins represents a critical aspect of its antimicrobial activity. While the broad reactivity of mercurials with sulfhydryl groups suggests a widespread interaction with ribosomal proteins, further research is necessary to identify the specific protein targets, the precise binding sites, and the quantitative parameters of these interactions. The experimental protocols outlined in this guide, leveraging modern proteomics and genomics techniques, provide a robust framework for a detailed investigation into the molecular mechanisms by which this compound disrupts the essential process of protein synthesis. Such studies will not only enhance our understanding of mercurial toxicology but may also inform the development of novel antimicrobial agents that target the ribosome.

References

- 1. Studies on the mode of action of this compound on Escherichia coli. I. Structural localization and kinetics of incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome Footprint Profiling of Translation throughout the Genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. info.gbiosciences.com [info.gbiosciences.com]

Methodological & Application

Application Notes and Protocols: Phenylmercuric Borate as a Preservative in Ophthalmic Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric borate (B1201080) is an organomercurial compound that has historically been used as an antimicrobial preservative in multi-dose ophthalmic solutions. Its broad-spectrum efficacy against bacteria and fungi made it a viable option for preventing microbial contamination during the in-use period of eye drops. However, due to the recognized toxicity of mercury-containing compounds, its use has significantly declined in favor of safer alternatives. These application notes provide a comprehensive overview of the properties, efficacy, and toxicity of phenylmercuric borate, along with detailed protocols for its evaluation.